molecular formula C19H17BrN4O2S2 B2957589 4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-07-7

4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2957589
CAS No.: 392295-07-7
M. Wt: 477.4
InChI Key: TYUIOFWGIFRZCF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked ethyl group bearing a 2,5-dimethylphenylamino moiety and at position 2 with a 4-bromobenzamide group.

Properties

IUPAC Name

4-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-3-4-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-7-14(20)8-6-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUIOFWGIFRZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a thiadiazole moiety, which is known for diverse biological activities. This article explores the compound's biological activity, including antimicrobial, anticancer, and other pharmacological effects based on various studies.

  • Molecular Formula : C23H30BrN3O3
  • Molecular Weight : 476.41 g/mol
  • CAS Number : 1403257-80-6
  • IUPAC Name : this compound

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Thiadiazole derivatives are often evaluated for their efficacy against various microbial strains. For instance:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4-bromo-N-(...)E. coli<31.25 µg/ml
4-bromo-N-(...)K. pneumoniae62.5 µg/ml
4-bromo-N-(...)C. albicans31.25 µg/ml

Research indicates that thiadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The presence of the thioether group in the structure enhances its antimicrobial potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing thiadiazole rings. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

A study demonstrated that compounds with structural similarities to 4-bromo-N-(...) showed significant cytotoxic effects against various cancer cell lines, including breast carcinoma and liver cancer cells . These compounds typically act by disrupting cellular processes such as DNA replication and inducing oxidative stress.

Additional Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been reported to exhibit:

  • Antiviral Activity : Effective against certain viral strains by interfering with viral replication mechanisms.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of thiadiazole derivatives were synthesized and tested for their biological activities. The lead compounds displayed significant antimicrobial action with varying MIC values against different pathogens .
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that modifications in the thiadiazole ring or substituents on the benzamide moiety can significantly alter the biological activity of these compounds. For example, introducing electron-donating groups enhances antibacterial efficacy .
  • Molecular Modeling Studies :
    • Computational studies suggest that the compound interacts favorably with target proteins involved in microbial resistance mechanisms, indicating its potential as a lead compound for drug development .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Comparative Physical Properties of 1,3,4-Thiadiazole Derivatives

Compound ID Substituent at Position 5 Yield (%) Melting Point (°C) Reference
Target Compound -(SCH2CONH-(2,5-dimethylphenyl)) N/A N/A -
5e () -(S-4-chlorobenzyl) 74 132–134
5h () -(S-benzyl) 88 133–135
5j () -(S-4-chlorobenzyl) 82 138–140
5k () -(S-methyl) + 2-methoxyphenoxy 72 135–136
4f () Bromo + methylthio (thiazole) 96 N/A (oily)
  • Key Observations: Bulky substituents (e.g., benzyl in 5h) correlate with higher yields (88%) but lower melting points (133–135°C) compared to smaller groups (e.g., methyl in 5k, 72% yield, 135–136°C) . The target compound’s 2,5-dimethylphenylamino-thioethyl group may reduce crystallinity due to steric hindrance, though experimental data are needed.

Spectral and Reactivity Comparisons

  • IR Spectroscopy :

    • Thiadiazole derivatives with C=S groups (e.g., compounds in ) exhibit stretching vibrations at 1243–1258 cm⁻¹ . The target compound’s thioether (C-S) and amide (C=O) groups would show additional bands near 1660–1680 cm⁻¹ (amide I) and 3150–3400 cm⁻¹ (N-H) .
    • Absence of S-H bands (~2500–2600 cm⁻¹) in ’s triazoles confirms thione tautomerism, a feature relevant to the target compound’s stability .
  • NMR Data :

    • Bromine in the target compound’s benzamide group would deshield adjacent protons, causing distinct downfield shifts in ¹H NMR (e.g., aromatic protons near Br at δ 7.5–8.0 ppm) .
    • Analogous compounds (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine in ) show planar thiadiazole rings with dihedral angles of 40.5° relative to benzene, suggesting similar conformational rigidity in the target compound .

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